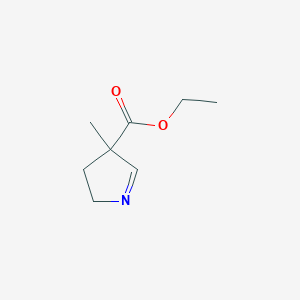
オメプラゾールナトリウム
説明
Omeprazole sodium is a member of benzimidazoles and a sulfoxide.
Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
See also: Omeprazole (has active moiety).
科学的研究の応用
消化器系治療薬
オメプラゾールナトリウム: は強力なプロトンポンプ阻害剤(PPI)として広く認識されています。逆流性食道炎(GERD)、消化性潰瘍、ゾリンジャー・エリソン症候群などの症状の治療に使用されます。 そのメカニズムは、胃壁細胞の分泌面におけるH+/K+ ATPase酵素系の阻害によって胃酸分泌を抑制することによります .
薬物動態研究
オメプラゾールナトリウムの薬物動態に関する研究は、その吸収、分布、代謝、排泄に関する洞察を提供しています。 これらの研究は、特に小児集団など、製剤と投与に課題がある特定のニーズを持つ集団において、適切な投与量の決定に不可欠です .
固形製剤の開発
オメプラゾールナトリウムは、錠剤やカプセルなどのさまざまな固形製剤に製剤化されています。科学的研究では、これらの製剤の設計、開発、放出速度論に焦点を当てています。 研究者らは、さまざまなpH環境におけるこれらの製剤の耐性と崩壊速度を分析し、ロセック®などの有名なブランドと比較しています .
分析化学技術
分析化学において、オメプラゾールナトリウムは、熱分析などの技術を開発および改良するためのモデル化合物として使用されます。 熱重量分析(TGA)や示差走査熱量測定(DSC)などの技術を使用して、製剤からの薬物の放出速度論を研究しています .
小児科用製剤
小児集団向けにオメプラゾールを製剤化するには、薬物の物理化学的特性、薬物動態、薬理学的特性を慎重に考慮する必要があります。 この分野の研究は、子供向けに調整された製剤における胃抵抗性と安定性の課題に対処することを目的としています .
作用機序
Target of Action
Omeprazole Sodium, also known as Esomeprazole Sodium or Omeprazole (sodium), primarily targets the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cell . This enzyme system plays a crucial role in the final step of gastric acid secretion .
Mode of Action
Omeprazole Sodium is a proton pump inhibitor (PPI) . It works by binding to the H+/K+ ATPase enzyme system and inhibiting its function . This inhibition blocks the final step of gastric acid secretion, thereby reducing the amount of acid produced in the stomach . The drug’s effectiveness is similar to that of other PPIs .
Biochemical Pathways
The primary biochemical pathway affected by Omeprazole Sodium is the gastric acid secretion pathway . By inhibiting the proton pump, Omeprazole Sodium prevents the exchange of potassium ions from the lumen with hydronium from the cells . This action disrupts the oversecretion of gastric acid, which is characteristic of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Pharmacokinetics
Omeprazole Sodium exhibits a bioavailability of 35–76% . It is primarily metabolized in the liver by the enzymes CYP2C19 and CYP3A4 . The drug’s elimination half-life is approximately 1–1.2 hours, and it is excreted 80% in urine and 20% in bile via feces .
Result of Action
The drug’s action results in the inhibition of acid secretion in the stomach, which ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .
Action Environment
The action, efficacy, and stability of Omeprazole Sodium can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and anti-gastric acid secretion can vary among individuals with different CYP2C19 phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs)
生化学分析
Biochemical Properties
This inhibition is achieved through covalent binding to the sulfhydryl groups of cysteines on the enzyme, leading to irreversible inactivation . The compound interacts with various biomolecules, including enzymes like CYP2C19 and CYP3A4, which are involved in its metabolism . These interactions are essential for the compound’s pharmacokinetics and pharmacodynamics.
Cellular Effects
Omeprazole Sodium affects various types of cells and cellular processes. It primarily influences gastric parietal cells by inhibiting acid secretion . This inhibition affects cell signaling pathways, particularly those involving gastrin, a hormone that stimulates acid production . Additionally, Omeprazole Sodium can impact gene expression related to acid secretion and cellular metabolism, leading to changes in the overall function of gastric cells .
Molecular Mechanism
The molecular mechanism of Omeprazole Sodium involves its conversion to an active sulfenamide form in the acidic environment of the stomach . This active form binds covalently to the H+, K±ATPase enzyme, inhibiting its activity and thereby reducing acid secretion . The compound also shows competitive inhibition of CYP2C19 activity, affecting the metabolism of other drugs metabolized by this enzyme . These interactions at the molecular level are crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Omeprazole Sodium change over time. The compound is acid-labile and rapidly degraded by gastric acid, necessitating its administration in enteric-coated formulations to ensure stability . Long-term studies have shown that Omeprazole Sodium can lead to changes in cellular function, including alterations in gastric mucosal structure and function . These effects are observed both in vitro and in vivo, highlighting the importance of stability and degradation in its therapeutic use.
Dosage Effects in Animal Models
The effects of Omeprazole Sodium vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion and promotes ulcer healing . At high doses, it can lead to adverse effects such as hypergastrinemia and changes in liver enzyme levels . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in clinical settings.
Metabolic Pathways
Omeprazole Sodium is primarily metabolized by the enzymes CYP2C19 and CYP3A4 . The main metabolites include 5-hydroxyomeprazole and omeprazole sulfone . These metabolic pathways are essential for the compound’s elimination and influence its pharmacokinetic profile. The interactions with these enzymes also affect the metabolism of other drugs, highlighting the importance of understanding its metabolic pathways.
Transport and Distribution
After absorption, Omeprazole Sodium is transported and distributed within cells and tissues. It accumulates in the acidic secretory canaliculi of gastric parietal cells, where it is activated . The compound is highly protein-bound in the plasma, which affects its distribution and bioavailability . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
Omeprazole Sodium localizes primarily in the secretory canaliculi of gastric parietal cells . This subcellular localization is essential for its activity, as it allows the compound to interact with the H+, K±ATPase enzyme and inhibit acid secretion. The targeting signals and post-translational modifications that direct Omeprazole Sodium to these specific compartments are critical for its function and therapeutic effects.
特性
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMWYHEBGTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95510-70-6 | |
| Record name | Omeprazole sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095510706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV03YZ6QLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)




![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
